molecular formula C23H26N2O7S B1238318 3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester

3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester

Cat. No. B1238318
M. Wt: 474.5 g/mol
InChI Key: OHFXYPPZZVWAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester is an aromatic ketone.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound is involved in selective hydrolysis reactions, especially in the context of removing potentially genotoxic alkyl esters of methane sulfonic acid in the production of pharmaceuticals (Chan, Cox, & Sinclair, 2008).
  • It has been used in the synthesis of various novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for enhanced topical drug delivery. These compounds show potential as prodrugs of naproxen due to their aqueous solubility and lipophilicity (Rautio et al., 2000).
  • The compound has also been part of unexpected ring-closure products derived from 3-(2-allylanilino)-3-phenylacrylate esters, showcasing its involvement in diverse and unexpected chemical reactions (Luque et al., 2016).

Pharmaceutical and Biomedical Applications

  • It's been used in the synthesis and antimicrobial activity assessment of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, which indicates its potential use in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
  • In the domain of chiral compounds, its derivatives have been used for the enantioselective preparation of dihydropyrimidones, which are important in various pharmaceutical applications (Goss et al., 2009).
  • The compound is involved in the synthesis of degradation products of the antibiotic linezolid, important for understanding the stability and effectiveness of pharmaceutical products (Huang et al., 2014).

properties

Product Name

3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester

Molecular Formula

C23H26N2O7S

Molecular Weight

474.5 g/mol

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 3-(4-morpholin-4-ylsulfonylphenyl)propanoate

InChI

InChI=1S/C23H26N2O7S/c1-17(26)19-5-7-20(8-6-19)24-22(27)16-32-23(28)11-4-18-2-9-21(10-3-18)33(29,30)25-12-14-31-15-13-25/h2-3,5-10H,4,11-16H2,1H3,(H,24,27)

InChI Key

OHFXYPPZZVWAGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-(4-acetylanilino)-2-oxoethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.